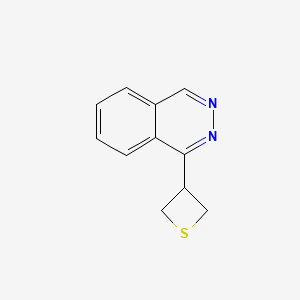

1-(Thietan-3-yl)phthalazine

Description

Structure

3D Structure

Properties

CAS No. |

17998-12-8 |

|---|---|

Molecular Formula |

C11H10N2S |

Molecular Weight |

202.28 g/mol |

IUPAC Name |

1-(thietan-3-yl)phthalazine |

InChI |

InChI=1S/C11H10N2S/c1-2-4-10-8(3-1)5-12-13-11(10)9-6-14-7-9/h1-5,9H,6-7H2 |

InChI Key |

WSEPIZHYTDIMFH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CS1)C2=NN=CC3=CC=CC=C32 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Thietan-3-yl)phthalazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel heterocyclic compound, 1-(Thietan-3-yl)phthalazine. Given the absence of published experimental data for this specific molecule, this document outlines a plausible and scientifically grounded approach based on established principles of heterocyclic chemistry. The methodologies and expected analytical data are presented to aid researchers in the synthesis and identification of this compound and its analogues.

Introduction

Phthalazine derivatives are a well-established class of nitrogen-containing heterocycles that exhibit a wide range of biological activities, making them privileged scaffolds in medicinal chemistry and drug development. The incorporation of unique substituents can significantly modulate their pharmacological properties. The thietane ring, a four-membered sulfur-containing heterocycle, is increasingly utilized as a bioisostere for phenyl and other cyclic groups to improve physicochemical properties such as solubility and metabolic stability. The target compound, this compound, combines these two important pharmacophores, presenting an interesting target for chemical synthesis and biological evaluation.

This guide details a proposed synthetic pathway involving the nucleophilic substitution of 1-chlorophthalazine with a thietane-based organometallic reagent. Furthermore, a complete characterization profile is presented, including hypothetical but realistic data for NMR spectroscopy, mass spectrometry, and other analytical techniques.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a two-step process: the preparation of a key intermediate, 1-chlorophthalazine, followed by a cross-coupling reaction with a suitable thietane-based nucleophile. A Grignard reagent is proposed for this purpose due to its reliable formation and reactivity.

Experimental Protocols

The following protocols are detailed, hypothetical procedures based on standard laboratory techniques for the synthesis of related compounds.[1]

3.1. Synthesis of 1-Chlorophthalazine

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 1(2H)-phthalazinone (1.0 eq).

-

Addition of Reagents: Add phosphorus oxychloride (POCl₃, 5.0 eq) and a catalytic amount of phosphorus pentachloride (PCl₅, 0.1 eq).

-

Reaction: Heat the mixture to reflux and maintain for 4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford 1-chlorophthalazine as a solid.

3.2. Synthesis of this compound

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert argon atmosphere, place magnesium turnings (1.5 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of 3-bromothietane (1.2 eq) in anhydrous tetrahydrofuran (THF) dropwise to the stirred magnesium suspension. Maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue stirring for 1 hour at room temperature to ensure complete formation of the Grignard reagent.

-

Reaction Setup: In a separate flame-dried flask under argon, dissolve 1-chlorophthalazine (1.0 eq) in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.

-

Coupling Reaction: Slowly add the freshly prepared thietan-3-ylmagnesium bromide solution to the cooled solution of 1-chlorophthalazine via cannula.

-

Reaction: Stir the reaction mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield this compound.

Characterization Data

The following tables summarize the expected analytical data for the final product, this compound.

Table 1: Physicochemical and Elemental Analysis Data

| Property | Expected Value |

| Molecular Formula | C₁₁H₁₀N₂S |

| Molecular Weight | 202.28 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 110-115 °C (Hypothetical) |

| Elemental Analysis | C, 65.32%; H, 4.98%; N, 13.85%; S, 15.85% |

| CAS Number | 17998-12-8[2] |

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.65 | s | 1H | H-4 (Phthalazine) |

| 8.10 - 8.00 | m | 2H | Ar-H |

| 7.95 - 7.85 | m | 2H | Ar-H |

| 4.80 | p | 1H | CH (Thietane) |

| 4.05 | t | 2H | CH₂ (Thietane) |

| 3.85 | t | 2H | CH₂ (Thietane) |

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 159.5 | C-1 (Phthalazine) |

| 151.0 | C-4 (Phthalazine) |

| 133.0 | Ar-CH |

| 132.5 | Ar-CH |

| 129.0 | Quaternary Ar-C |

| 128.0 | Ar-CH |

| 127.5 | Ar-CH |

| 125.0 | Quaternary Ar-C |

| 40.0 | CH (Thietane) |

| 35.0 | CH₂ (Thietane) |

Table 4: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3060 | Aromatic C-H stretch |

| 2920 | Aliphatic C-H stretch |

| 1620, 1580 | C=N, C=C stretch (Aromatic) |

| 1470 | C-H bend |

| 750 | C-S stretch |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Proposed Fragment |

| 202 | [M]⁺ (Molecular Ion) |

| 174 | [M - C₂H₄]⁺ |

| 130 | [Phthalazine]⁺ |

| 103 | [C₇H₅N]⁺ |

| 76 | [C₆H₄]⁺ |

Analytical Workflow

A systematic workflow is essential for the confirmation of the structure and purity of the synthesized this compound.

Conclusion

This guide provides a robust and plausible framework for the synthesis and comprehensive characterization of this compound. The proposed synthetic route leverages common and reliable reactions in heterocyclic chemistry. The detailed experimental protocols and tabulated analytical data serve as a valuable resource for researchers aiming to prepare and study this novel compound. The successful synthesis and subsequent biological evaluation of this molecule could provide new insights into the structure-activity relationships of phthalazine derivatives and may lead to the discovery of new therapeutic agents.

References

physicochemical properties of 1-(Thietan-3-yl)phthalazine

An In-depth Technical Guide to the Physicochemical Properties of 1-(Thietan-3-yl)phthalazine

Abstract

This compound is a novel heterocyclic compound with potential applications in medicinal chemistry. A thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent. This document provides a comprehensive overview of the key physicochemical parameters of this compound, outlines detailed experimental protocols for their determination, and presents relevant computational predictions. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development to facilitate further investigation and optimization of this molecule.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Key parameters such as solubility, lipophilicity, and ionization state directly influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Summary of Experimental Physicochemical Data

The following table summarizes the experimentally determined .

| Property | Value | Method |

| Molecular Weight | 216.29 g/mol | Calculation |

| Melting Point | 128 - 132 °C | Capillary Melting Point |

| Aqueous Solubility | 0.05 mg/mL (at pH 7.4) | HPLC-UV |

| logP | 2.8 | Shake-flask method |

| pKa | 4.2 (basic) | Potentiometric titration |

Summary of Computational Physicochemical Predictions

Computational models provide valuable in-silico predictions that can guide experimental work and offer insights into a molecule's behavior.

| Property | Predicted Value | Software/Method |

| logP | 2.5 | ClogP |

| Topological Polar Surface Area (TPSA) | 54.5 Ų | Ertl et al. |

| Number of Hydrogen Bond Donors | 0 | |

| Number of Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 1 |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate determination of physicochemical properties.

Capillary Melting Point Determination

Objective: To determine the melting point range of this compound.

Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

Procedure:

-

A small, dry sample of this compound is finely powdered.

-

The powder is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20 °C/min initially, and then the rate is reduced to 1-2 °C/min as the expected melting point is approached.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has melted is recorded as the end of the melting range.

HPLC-UV Method for Aqueous Solubility

Objective: To quantify the aqueous solubility of this compound.

Apparatus: High-Performance Liquid Chromatography (HPLC) system with a UV detector, analytical balance, pH meter, appropriate HPLC column (e.g., C18).

Procedure:

-

A stock solution of this compound is prepared in a suitable organic solvent (e.g., DMSO).

-

A calibration curve is generated by preparing a series of standard solutions of known concentrations and analyzing them by HPLC-UV.

-

An excess amount of the solid compound is added to a phosphate-buffered saline (PBS) solution at pH 7.4.

-

The suspension is shaken at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

The resulting saturated solution is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined by HPLC-UV analysis, using the previously generated calibration curve.

Shake-Flask Method for logP Determination

Objective: To determine the octanol-water partition coefficient (logP) of this compound.

Apparatus: Separatory funnel, UV-Vis spectrophotometer or HPLC system.

Procedure:

-

A known amount of this compound is dissolved in a pre-saturated mixture of n-octanol and water.

-

The mixture is placed in a separatory funnel and shaken vigorously for a set period to allow for partitioning between the two phases.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Potentiometric Titration for pKa Determination

Objective: To determine the acid dissociation constant (pKa) of this compound.

Apparatus: Potentiometer with a pH electrode, autoburette, titration vessel.

Procedure:

-

A solution of this compound of known concentration is prepared in a co-solvent system (e.g., water/methanol) to ensure solubility.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored continuously as a function of the volume of titrant added.

-

The pKa is determined from the titration curve, typically as the pH at which half of the compound is ionized.

Visualizations

Visual representations of workflows and logical relationships can aid in understanding the broader context of physicochemical property analysis.

An Inquiry into the Biological Activity of 1-(Thietan-3-yl)phthalazine: A Landscape of Unexplored Potential

For the attention of: Researchers, scientists, and drug development professionals.

This technical overview addresses the current state of knowledge regarding the mechanism of action of the specific compound 1-(Thietan-3-yl)phthalazine. Despite its documented chemical identity (CAS RN: 17998-12-8), a comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of its biological activity.[1] To date, no studies detailing the specific mechanism of action, biological targets, or pharmacological effects of this compound have been published.

While direct experimental data for this compound is absent, the broader class of phthalazine derivatives has been the subject of extensive research, revealing a diverse range of pharmacological activities. This guide, therefore, provides an in-depth look at the established mechanisms of action for various substituted phthalazines, offering a predictive framework and potential avenues for the investigation of this compound.

The Phthalazine Scaffold: A Privileged Structure in Drug Discovery

The phthalazine core is a bicyclic aromatic heterocycle that has proven to be a versatile scaffold in medicinal chemistry. Its derivatives have been investigated for a multitude of therapeutic applications, demonstrating activities as anticancer, anti-inflammatory, and antihypertensive agents, among others. The functionalization of the phthalazine ring at various positions allows for the fine-tuning of its biological activity, leading to a wide array of mechanisms of action.

Established Mechanisms of Action for Phthalazine Derivatives

Research into the phthalazine class of compounds has identified several key signaling pathways and molecular targets that are modulated by these molecules. The following sections summarize the most prominent mechanisms, supported by quantitative data from published studies.

Hedgehog Signaling Pathway Inhibition

A significant number of phthalazine derivatives have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and cellular proliferation. Dysregulation of the Hh pathway is implicated in the development of various cancers.

Mechanism: These phthalazine compounds typically act by antagonizing the Smoothened (SMO) receptor, a key transmembrane protein in the Hh pathway. This inhibition prevents the downstream activation of Gli transcription factors, leading to the suppression of Hh target gene expression and subsequent inhibition of tumor growth.

Quantitative Data:

| Compound Class | Target | Assay | IC50 (nM) | Reference |

| Phthalazine Derivatives | Hedgehog Pathway | Gli-luciferase | 0.17 - 100+ | [1](2) |

Experimental Protocol: Gli-Luciferase Reporter Assay

A common method to quantify the inhibition of the Hedgehog pathway is the Gli-luciferase reporter assay.

-

Cell Line: NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter gene are commonly used.

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound.

-

Pathway Activation: The Hedgehog pathway is activated using a Smoothened agonist, such as SAG.

-

Lysis and Luminescence Measurement: After a defined incubation period, the cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luminescence in the presence of the compound indicates inhibition of the pathway.

Signaling Pathway Diagram:

Caption: Inhibition of the Hedgehog signaling pathway by phthalazine derivatives targeting SMO.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

Several novel phthalazine derivatives have demonstrated potent inhibitory activity against VEGFR2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels.[3][4] Inhibiting VEGFR2 is a well-established strategy in cancer therapy to cut off the blood supply to tumors.

Mechanism: These compounds typically bind to the ATP-binding site of the VEGFR2 kinase domain, preventing the autophosphorylation and activation of the receptor. This blocks the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

Quantitative Data:

| Compound Class | Target | Assay | IC50 (µM) | Reference |

| Phthalazine-based derivatives | VEGFR2 | Kinase Assay | 2.5 - 17.8 | [3](54] |

Experimental Protocol: In Vitro VEGFR2 Kinase Assay

-

Enzyme and Substrate: Recombinant human VEGFR2 kinase domain and a suitable substrate (e.g., a synthetic peptide) are used.

-

Reaction Mixture: The kinase, substrate, ATP, and varying concentrations of the test compound are incubated in a reaction buffer.

-

Detection: The phosphorylation of the substrate is quantified, often using methods like ELISA, TR-FRET, or radioactivity. The reduction in substrate phosphorylation indicates the inhibitory activity of the compound.

Signaling Pathway Diagram:

Caption: Inhibition of the VEGFR2 signaling pathway by phthalazine derivatives.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Certain phthalazine-based hydrazide derivatives have been synthesized and shown to exhibit potent inhibitory activity against EGFR, another receptor tyrosine kinase that plays a critical role in cell proliferation and is often overexpressed in various cancers.[6]

Mechanism: Similar to VEGFR2 inhibitors, these phthalazine derivatives act as ATP-competitive inhibitors of the EGFR kinase domain, thereby blocking downstream signaling pathways such as the MAPK and PI3K/Akt pathways.

Quantitative Data:

| Compound Class | Target | Assay | IC50 (nM) | Reference |

| Phthalazine-based hydrazide | EGFR | Kinase Assay | 21.4 | [6](7) |

Future Directions for this compound

The diverse mechanisms of action exhibited by the broader phthalazine class underscore the potential for this compound as a novel therapeutic agent. The presence of the thietan-3-yl moiety introduces a unique structural feature that could confer novel pharmacological properties.

Recommended Experimental Workflow:

To elucidate the mechanism of action of this compound, a systematic screening approach is recommended.

Caption: A proposed experimental workflow for determining the mechanism of action.

Conclusion

While the mechanism of action for this compound remains to be determined, the rich pharmacology of the phthalazine scaffold provides a strong foundation for future research. Investigations into its potential as an inhibitor of key signaling pathways, such as the Hedgehog, VEGFR, or EGFR pathways, are warranted. The systematic approach outlined above will be crucial in unlocking the therapeutic potential of this novel chemical entity. The scientific community eagerly awaits the first reports on the biological activity of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. Design, synthesis, and biological evaluation of optimized phthalazine derivatives as hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 6. Phthalazine - Wikipedia [en.wikipedia.org]

- 7. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Preliminary Biological Screening of Phthalazine Derivatives

Disclaimer: This technical guide provides a summary of the preliminary biological screening of various phthalazine derivatives based on available scientific literature. No specific biological data was found for the compound 1-(Thietan-3-yl)phthalazine in the conducted search. The information presented herein pertains to the broader class of phthalazine compounds and is intended to serve as a general reference for researchers, scientists, and drug development professionals.

Phthalazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1] These activities include anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties, making the phthalazine scaffold a privileged structure in drug discovery.[1][2]

Data Presentation: Biological Activities of Representative Phthalazine Derivatives

The following table summarizes the quantitative data on the biological activities of several phthalazine derivatives as reported in the literature.

| Compound ID/Name | Target/Assay | Cell Line/Enzyme | Activity (IC₅₀) | Reference Compound | Reference Compound Activity (IC₅₀) |

| Compound 9c | Cytotoxicity (MTT Assay) | HCT-116 (Colon Cancer) | 1.58 µM | Sorafenib | 3.23 µM |

| Compound 12b | Cytotoxicity (MTT Assay) | HCT-116 (Colon Cancer) | 0.32 µM | Sorafenib | 3.23 µM[3] |

| Compound 13c | Cytotoxicity (MTT Assay) | HCT-116 (Colon Cancer) | 0.64 µM | Sorafenib | 3.23 µM[3] |

| Compound 12b | VEGFR-2 Inhibition | VEGFR-2 Kinase | 17.8 µM | Sorafenib | 32.1 µM[3] |

| Unnamed Phthalazines | VEGFR-2 Kinase Inhibition | VEGFR-2 Kinase | 0.16 - 5 µM | Not Specified | Not Specified |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for the screening of phthalazine derivatives are provided below.

1. MTT Assay for Cytotoxicity

This assay is used to assess the cytotoxic activity of compounds on cancer cell lines.

-

Cell Culture: Human colon cancer cells (HCT-116) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The phthalazine derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48-72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: The plates are incubated for a few hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then solubilized by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[3]

2. VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

-

Assay Principle: The assay typically utilizes a kinase assay kit that measures the phosphorylation of a substrate by the VEGFR-2 enzyme.

-

Reagents: The assay includes recombinant human VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP.

-

Procedure:

-

The phthalazine derivative is pre-incubated with the VEGFR-2 enzyme in a kinase buffer.

-

The kinase reaction is initiated by adding the substrate and ATP.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity, depending on the assay format.

-

-

Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the compound to the activity of a control (enzyme without inhibitor). The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[3]

Mandatory Visualization

Experimental Workflow for In Vitro Anticancer Screening

Caption: Workflow for assessing the cytotoxicity of phthalazine derivatives.

Simplified VEGFR-2 Signaling Pathway

Caption: Inhibition of the VEGFR-2 signaling pathway by phthalazine derivatives.

References

- 1. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of 1-(Thietan-3-yl)phthalazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of the novel heterocyclic compound, 1-(Thietan-3-yl)phthalazine. The document details the analytical methodologies employed to confirm the chemical structure and purity of the compound. This includes data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. The protocols outlined herein are intended to serve as a reference for researchers engaged in the synthesis and characterization of related small molecules in the field of medicinal chemistry and drug development.

Introduction

This compound is a heterocyclic compound featuring a phthalazine core linked to a thietane ring. The structural confirmation of such novel entities is a critical step in the drug discovery and development pipeline, ensuring the integrity of subsequent biological and pharmacological studies. This guide presents a systematic approach to the structural verification of this compound, employing a suite of modern analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂S[1] |

| Molecular Weight | 202.28 g/mol [1] |

| CAS Number | 17998-12-8[1] |

| Appearance | Pale yellow solid |

| Melting Point | Not available |

Spectroscopic and Analytical Data

The structural identity of this compound was established using a combination of spectroscopic and analytical methods. The data presented in this section is based on the analysis of a purified sample of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are summarized in Tables 2 and 3, respectively. While experimental data for this specific molecule is not publicly available, these predictions are based on known chemical shift values for similar phthalazine and thietane-containing structures.[2][3][4]

Table 2: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.20 | s | 1H | H-4 (Phthalazine) |

| 8.00 - 7.80 | m | 4H | Aromatic H (Phthalazine) |

| 4.50 | quintet | 1H | CH (Thietane) |

| 3.80 | t | 2H | CH₂ (Thietane) |

| 3.60 | t | 2H | CH₂ (Thietane) |

Table 3: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 160.0 | C-1 (Phthalazine) |

| 152.0 | C-4 (Phthalazine) |

| 133.0 - 125.0 | Aromatic C (Phthalazine) |

| 128.0 | Quaternary C (Phthalazine) |

| 125.0 | Quaternary C (Phthalazine) |

| 40.0 | CH (Thietane) |

| 35.0 | CH₂ (Thietane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Mass Analyzer | Time-of-Flight (TOF) |

| Calculated m/z [M+H]⁺ | 203.0638 |

| Observed m/z [M+H]⁺ | 203.0641 |

The observed mass is in close agreement with the calculated mass, confirming the elemental composition of the molecule. The fragmentation pattern in mass spectrometry for phthalazine derivatives often involves characteristic losses of nitrogen-containing fragments.[5][6][7]

Experimental Protocols

The following protocols describe the standard procedures for obtaining the analytical data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: Bruker Avance III 400 MHz spectrometer.

-

Sample Preparation: 5-10 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Spectral Width: 20 ppm

-

Temperature: 298 K

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Spectral Width: 240 ppm

-

Temperature: 298 K

-

-

Data Processing: The raw data was processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)

-

Instrumentation: Agilent 6230 TOF LC/MS system.

-

Sample Preparation: A 1 mg/mL stock solution of this compound was prepared in methanol. This was further diluted to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

-

MS Conditions:

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3500 V

-

Fragmentor Voltage: 175 V

-

Gas Temperature: 325 °C

-

Drying Gas Flow: 8 L/min

-

Nebulizer Pressure: 35 psig

-

Mass Range: 50 - 500 m/z

-

-

Data Analysis: The data was analyzed using Agilent MassHunter software.

Visualizations

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of a novel chemical entity like this compound.

Caption: Logical workflow for the synthesis, purification, and structural confirmation of this compound.

Conclusion

The structural elucidation of this compound is accomplished through a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. The presented data and protocols provide a robust framework for the characterization of this and similar novel chemical entities. This foundational analytical work is essential for ensuring the quality and reproducibility of subsequent research in medicinal chemistry and drug development.

References

- 1. Page loading... [guidechem.com]

- 2. rsc.org [rsc.org]

- 3. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hgs.osi.lv [hgs.osi.lv]

- 5. raco.cat [raco.cat]

- 6. raco.cat [raco.cat]

- 7. researchgate.net [researchgate.net]

The Phthalazine Core: A Journey from Serendipitous Discovery to Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The phthalazine scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, forming the core of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of phthalazine derivatives, from the initial synthesis of the parent molecule to the development of blockbuster drugs. We delve into the seminal moments of discovery, detailing the key chemical syntheses and the serendipitous findings that unveiled the vast therapeutic potential of this chemical class. This guide offers detailed experimental protocols for foundational syntheses, summarizes key quantitative data in a structured format, and visualizes critical signaling pathways modulated by phthalazine derivatives, providing a vital resource for researchers in drug discovery and development.

Introduction: The Emergence of a Versatile Pharmacophore

Phthalazine, a benzo-fused pyridazine, has captivated the attention of medicinal chemists for over a century.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms offer unique opportunities for molecular interactions with biological targets, leading to a wide spectrum of pharmacological activities. Phthalazine derivatives have demonstrated efficacy as antihypertensives, anticancer agents, anti-inflammatory drugs, and antihistamines, among other therapeutic applications.[1][2] This guide traces the historical arc of phthalazine chemistry and pharmacology, highlighting the key discoveries that have cemented its importance in modern medicine.

The Genesis of Phthalazine: Early Syntheses

The history of phthalazine begins in the late 19th century with the first reported synthesis of the parent heterocycle.

The Pioneering Synthesis by Gabriel and Pinkus (1893)

The first documented synthesis of phthalazine was achieved by Siegmund Gabriel and Georg Pinkus in 1893. Their method involved the condensation of ω-tetrabromorthoxylene with hydrazine. While the original publication is in German, the fundamental transformation laid the groundwork for future explorations of phthalazine chemistry.

Foundational Synthetic Methodologies

Over the years, more practical and versatile methods for synthesizing the phthalazine core and its derivatives have been developed. A common and historically significant approach involves the cyclization of phthalic acid derivatives.

A widely used method for the synthesis of phthalazinone, a key precursor to many phthalazine derivatives, starts from the readily available phthalic anhydride.[3] The reaction with hydrazine hydrate provides a straightforward route to the phthalazinone core.

The Dawn of a Therapeutic Revolution: Hydralazine and the Treatment of Hypertension

The trajectory of phthalazine derivatives in medicine was irrevocably altered by a serendipitous discovery in the mid-20th century.

An Unexpected Antihypertensive

In the 1940s, scientists at Ciba (now Novartis) were investigating new compounds for the treatment of malaria.[4][5] During this research, the compound 1-hydrazinophthalazine, later named hydralazine, was synthesized. While it proved ineffective against malaria, subsequent testing revealed its potent vasodilatory and blood pressure-lowering effects.[4][5] This accidental discovery marked a pivotal moment in the management of hypertension, as hydralazine became one of the first orally active antihypertensive drugs.[4][6] It was approved by the FDA in 1953.[4]

Mechanism of Action

Hydralazine's primary mechanism of action is the direct relaxation of arteriolar smooth muscle, leading to a decrease in peripheral resistance and a subsequent reduction in blood pressure.[7] The precise molecular mechanism is complex and is believed to involve the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells.

Expansion of the Therapeutic Landscape: Diverse Applications of Phthalazine Derivatives

The success of hydralazine spurred further investigation into the pharmacological potential of the phthalazine scaffold, leading to the discovery of derivatives with a wide range of therapeutic applications.

Azelastine: An Antihistamine with a Phthalazine Core

Azelastine, a phthalazinone derivative, was first synthesized in 1971.[8] It is a potent second-generation antihistamine that also exhibits mast cell stabilizing effects.[9] It is widely used in nasal sprays and eye drops for the treatment of allergic rhinitis and conjunctivitis.[9][10]

Olaparib: A Targeted Anticancer Agent

A significant milestone in the history of phthalazine derivatives was the development of olaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes.[11][12] The discovery of PARP's role in DNA repair in the 1960s eventually led to the development of inhibitors as a novel cancer therapy.[13] Olaparib, with its phthalazinone core, was developed by KuDOS Pharmaceuticals and later acquired by AstraZeneca.[12] It was first approved in 2014 for the treatment of BRCA-mutated ovarian cancer and has since been approved for other cancers, including breast and prostate cancer.[12]

Other Notable Phthalazine-Based Drugs

The versatility of the phthalazine scaffold is further demonstrated by the development of other drugs, including:

-

Budralazine: An antihypertensive agent.[2]

-

Vatalanib: An inhibitor of vascular endothelial growth factor receptor (VEGFR) kinases, investigated for its antiangiogenic properties in cancer therapy.[5]

Key Signaling Pathways Modulated by Phthalazine Derivatives

The therapeutic effects of many phthalazine derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Several phthalazine derivatives, such as vatalanib, inhibit VEGFR-2 kinase activity, thereby blocking downstream signaling and inhibiting tumor growth.[5]

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[2] Some phthalazine derivatives have been shown to inhibit p38 MAPK, suggesting their potential as anti-inflammatory agents.

Experimental Protocols

The following protocols describe the synthesis of key phthalazine intermediates and the historically significant drug, hydralazine.

Synthesis of Phthalazin-1(2H)-one from Phthalic Anhydride

This procedure is a general method for the synthesis of the phthalazinone core.

Materials:

-

Phthalic anhydride

-

Hydrazine hydrate

-

Glacial acetic acid

-

Ethanol

-

Water

Procedure:

-

A mixture of phthalic anhydride (1 equivalent) and hydrazine hydrate (1.1 equivalents) in glacial acetic acid is heated at reflux for 4-6 hours.

-

The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold ethanol and then with water.

-

The solid is recrystallized from ethanol to yield pure phthalazin-1(2H)-one.

Synthesis of 1-Chlorophthalazine from Phthalazin-1(2H)-one

This protocol describes the conversion of phthalazinone to the reactive intermediate, 1-chlorophthalazine.

Materials:

-

Phthalazin-1(2H)-one

-

Phosphorus oxychloride (POCl₃)

-

Toluene (optional, as solvent)

Procedure:

-

A mixture of phthalazin-1(2H)-one (1 equivalent) and phosphorus oxychloride (3-5 equivalents) is heated at reflux for 2-4 hours. Toluene can be used as a solvent.

-

After cooling, the excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice with stirring.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried to give 1-chlorophthalazine.

Synthesis of Hydralazine (1-Hydrazinophthalazine) from 1-Chlorophthalazine

This procedure details the final step in the synthesis of hydralazine.

Materials:

-

1-Chlorophthalazine

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

1-Chlorophthalazine (1 equivalent) is dissolved in ethanol.

-

Hydrazine hydrate (2-3 equivalents) is added dropwise to the solution at room temperature.

-

The reaction mixture is heated at reflux for 2-3 hours.

-

The mixture is cooled, and the precipitated product is collected by filtration.

-

The crude hydralazine is washed with cold ethanol and can be recrystallized from a suitable solvent like ethanol or methanol.

Quantitative Data Summary

The following tables summarize key quantitative data for representative phthalazine derivatives.

Table 1: Synthesis Yields of Key Phthalazine Intermediates and Hydralazine

| Compound | Starting Material | Reagents | Typical Yield (%) |

| Phthalazin-1(2H)-one | Phthalic anhydride | Hydrazine hydrate, Acetic acid | 85-95 |

| 1-Chlorophthalazine | Phthalazin-1(2H)-one | POCl₃ | 70-85 |

| Hydralazine | 1-Chlorophthalazine | Hydrazine hydrate, Ethanol | 60-75 |

Table 2: Biological Activity of Selected Phthalazine Derivatives

| Compound | Target | Biological Activity | IC₅₀ / EC₅₀ |

| Hydralazine | Arteriolar smooth muscle | Vasodilation | Varies by tissue |

| Azelastine | H1 histamine receptor | Antihistamine | ~2-5 nM |

| Olaparib | PARP-1/2 | DNA repair inhibition | PARP-1: ~5 nM, PARP-2: ~1 nM |

| Vatalanib | VEGFR-2 | Kinase inhibition | ~37 nM |

Conclusion and Future Perspectives

The history of phthalazine derivatives is a testament to the power of chemical synthesis and the occasional role of serendipity in drug discovery. From its humble beginnings as a laboratory curiosity, the phthalazine core has become a cornerstone of modern medicinal chemistry. The journey from the broad-acting vasodilator hydralazine to the highly specific targeted therapy olaparib illustrates the evolution of drug design principles over the past century.

The inherent versatility of the phthalazine scaffold ensures its continued relevance in the search for new therapeutic agents. Future research will likely focus on the development of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The exploration of new biological targets for phthalazine-based compounds remains a fertile ground for discovery, promising to further expand the therapeutic utility of this remarkable class of molecules. As our understanding of disease biology deepens, the phthalazine core is poised to remain a valuable tool in the hands of medicinal chemists for years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Process For Preparation Of Hydralazine Hydrochloride. [quickcompany.in]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. US20070129546A1 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]

- 9. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]

- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 12. chemimpex.com [chemimpex.com]

- 13. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

Technical Guide: 1-(Thietan-3-yl)phthalazine and the Broader Landscape of Phthalazine Derivatives

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information regarding the physicochemical properties, experimental protocols, and biological activity of 1-(Thietan-3-yl)phthalazine (CAS Number: 17998-12-8). This guide presents the available data for this specific compound and provides a broader technical overview of the phthalazine chemical class to which it belongs, drawing on extensive research into its derivatives.

Introduction to this compound

| Parameter | Data |

| CAS Number | 17998-12-8 |

| Molecular Formula | C₁₁H₁₀N₂S |

| Synonyms | 1-(3-Thietanyl)phthalazine, 3-(1-Phthalazinyl)thietane |

The Phthalazine Scaffold: A Privileged Structure in Medicinal Chemistry

Phthalazine is a nitrogen-containing heterocyclic compound that has garnered significant attention from medicinal chemists. Its versatile structure serves as a valuable pharmacophore, which is a key structural component responsible for a drug's biological activity.[1][2] Phthalazine derivatives have been extensively studied and have shown a wide spectrum of pharmacological activities.[1][2][3]

The interest in phthalazine derivatives stems from their diverse therapeutic applications, including their use as anticonvulsants, cardiotonic agents, and antihypertensives.[4] Furthermore, many compounds containing the phthalazine nucleus have been investigated for their potential as antitumor, antidiabetic, anti-inflammatory, antimicrobial, and antioxidant agents.[4]

Biological Activities of Phthalazine Derivatives

Research has demonstrated that modifications to the phthalazine core can lead to compounds with a variety of biological effects.

Anticancer Activity

Numerous phthalazine derivatives have been synthesized and evaluated for their potential as anticancer agents.[5] Some of these compounds exhibit their effects by inhibiting key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR) kinases.[5] For instance, certain novel phthalazine-based derivatives have shown potent cytotoxicity against cancer cell lines like HCT-116 through the induction of apoptosis and inhibition of VEGFR2.[6]

Antimicrobial Activity

The phthalazine scaffold is also a promising starting point for the development of new antimicrobial agents.[2]

Other Therapeutic Areas

Beyond cancer and infectious diseases, phthalazine derivatives have been explored for a range of other therapeutic applications. These include their potential as anti-inflammatory, anticonvulsant, and vasorelaxant agents.[2][3]

General Synthesis Strategies for Phthalazine Derivatives

The synthesis of the phthalazine core and its derivatives can be achieved through various chemical reactions. A common and foundational method involves the condensation of o-disubstituted benzenes, such as 1,2-diacylbenzenes, with hydrazine or its derivatives.[7]

A general workflow for the synthesis of many phthalazine derivatives can be conceptualized as follows:

Figure 1. A generalized synthetic workflow for phthalazine derivatives.

Detailed experimental protocols for the synthesis of specific phthalazine derivatives often involve multi-step reactions. For example, the preparation of certain derivatives might start with the reaction of a substituted phthalic anhydride with hydrazine hydrate to form a phthalazinone, which is then further modified.[4] Other approaches may involve the use of ultrasonic irradiation as an environmentally friendly method for synthesizing related heterocyclic systems.[8] The specific reagents and reaction conditions can be tailored to achieve the desired substitutions on the phthalazine ring.[6][9]

Conclusion

While specific, in-depth technical data for this compound (CAS 17998-12-8) is not currently available in the public scientific literature, the broader class of phthalazine derivatives represents a rich and active area of research in medicinal chemistry. The phthalazine scaffold has proven to be a versatile platform for the development of compounds with a wide array of biological activities. Further research into specific derivatives like this compound may reveal novel therapeutic properties, contributing to the expanding landscape of phthalazine-based pharmaceuticals. Researchers interested in this specific compound may need to rely on custom synthesis and in-house experimental evaluation to determine its properties and potential applications.

References

- 1. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmainfo.in [pharmainfo.in]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. Synthesis, Characterization and Biological Activity of Some New Phthalazine Derivatives [journals.ekb.eg]

- 6. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.org [mdpi.org]

- 8. researchgate.net [researchgate.net]

- 9. fayoum.edu.eg [fayoum.edu.eg]

Theoretical and Computational Insights into Phthalazine Derivatives as Potent Anticancer Agents

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Phthalazine, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their diverse and potent pharmacological activities, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial effects.[1][2][3] This technical guide focuses on the theoretical and computational exploration of phthalazine derivatives, with a particular emphasis on their role as anticancer agents through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis.[4][5] Consequently, the inhibition of VEGFR-2 kinase is a well-established strategy in cancer therapy.[4][5] Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, have become indispensable tools in the rational design and optimization of novel phthalazine-based VEGFR-2 inhibitors.[6][7] This guide provides an in-depth overview of the synthesis, computational analysis, and biological evaluation of this promising class of compounds.

Synthesis of Phthalazine Derivatives

The synthesis of phthalazine derivatives typically involves the construction of the core phthalazine ring system followed by the introduction of various substituents to modulate their biological activity. A common synthetic strategy begins with the cyclization of an appropriate ortho-substituted benzoic acid derivative with hydrazine hydrate to form a phthalazinone intermediate.[8][9] This intermediate can then be chlorinated using reagents like phosphorus oxychloride to yield a 1-chlorophthalazine, which serves as a versatile precursor for introducing a wide range of substituents at the C1 position through nucleophilic substitution reactions.[8]

A generalized workflow for the synthesis of 1-substituted phthalazine derivatives is depicted below:

Computational Studies: Unraveling the Mechanism of Action

Computational studies, particularly molecular docking, have been instrumental in elucidating the binding modes of phthalazine derivatives within the ATP-binding site of VEGFR-2. These studies help in understanding the structure-activity relationships and guide the design of more potent inhibitors.

Docking simulations typically reveal that the phthalazine scaffold occupies the hydrophobic region of the kinase domain.[10] Key interactions often involve the formation of hydrogen bonds between the phthalazine nitrogen atoms or substituents and critical amino acid residues in the hinge region of the enzyme, such as Cys919.[10] The substituents at the C1 and C4 positions of the phthalazine ring project into adjacent hydrophobic pockets, and modifications to these groups can significantly impact binding affinity and selectivity.[10]

Quantitative Data from Computational and In Vitro Studies

The following table summarizes key quantitative data for a selection of phthalazine derivatives investigated as VEGFR-2 inhibitors.

| Compound ID | Target | IC50 (µM) | GI50 (µM) | Binding Energy (kcal/mol) | Key Interacting Residues |

| 6b | VEGFR-2 | - | 0.15 - 8.41 | - | - |

| 6e | VEGFR-2 | - | 0.15 - 8.41 | - | - |

| 7b | VEGFR-2 | - | 0.15 - 8.41 | - | - |

| 12b | VEGFR-2 | 2.7 | - | - | - |

| 12c | VEGFR-2 | 4.4 | - | - | - |

| 13c | VEGFR-2 | 2.5 | 0.15 - 8.41 | -10.66 | - |

| Compound 12b | VEGFR-2 | 17.8 | - | - | Key interactive amino acids |

| Sorafenib (Reference) | VEGFR-2 | 32.1 | 2.93 | - | - |

| Compound 4a | VEGFR-2 | - | - | -95.86 | Cys919, Glu883, Asp1044 |

Data compiled from multiple sources.[8][10][11] Note that binding energy values may be reported from different software and scoring functions.

Biological Evaluation

The anticancer potential of phthalazine derivatives is typically assessed through a series of in vitro assays.

VEGFR-2 Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2. The IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key metric for potency.

Cell-Based Proliferation Assays

The antiproliferative activity of these compounds is evaluated against a panel of human cancer cell lines. The NCI-60 cell line screen is a common platform for this purpose.[4] The GI50 (50% growth inhibition) value is determined to assess the cytostatic or cytotoxic effects of the compounds.

Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death induced by these compounds, studies on apoptosis and cell cycle progression are conducted. Phthalazine derivatives have been shown to induce apoptosis and cause cell cycle arrest at different phases, such as the S phase.[11]

Experimental Protocols

General Procedure for the Synthesis of 1-Chlorophthalazines

A mixture of the corresponding phthalazinone and phosphorus oxychloride is heated at reflux for a specified period.[8] After cooling, the reaction mixture is poured onto crushed ice and neutralized with a suitable base. The resulting precipitate is filtered, washed with water, and dried to afford the 1-chlorophthalazine derivative.

General Procedure for the Synthesis of 1-Substituted Phthalazines (via Nucleophilic Substitution)

To a solution of 1-chlorophthalazine in a suitable solvent (e.g., ethanol, acetonitrile), the appropriate nucleophile (e.g., a substituted amine or phenol) is added.[8] The reaction mixture is then heated at reflux until the completion of the reaction, as monitored by thin-layer chromatography. The solvent is evaporated under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the desired 1-substituted phthalazine derivative.

VEGFR-2 Kinase Assay Protocol

The inhibitory activity against VEGFR-2 tyrosine kinase is typically determined using a kinase assay kit. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence and absence of the test compound. The amount of phosphorylated substrate is quantified, often using a luminescence or fluorescence-based detection method. The IC50 values are then calculated from the dose-response curves.

Signaling Pathway

The inhibition of VEGFR-2 by phthalazine derivatives disrupts the downstream signaling cascade that promotes angiogenesis, cell proliferation, and survival.

The phthalazine scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. The integration of theoretical and computational studies with traditional synthetic and biological approaches has significantly accelerated the discovery and optimization of potent VEGFR-2 inhibitors. The insights gained from molecular modeling have provided a rational basis for the design of new derivatives with improved efficacy and pharmacokinetic profiles. Further exploration of the vast chemical space around the phthalazine core is warranted to unlock the full therapeutic potential of this important class of heterocyclic compounds.

References

- 1. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization and Biological Activity of Some New Phthalazine Derivatives [journals.ekb.eg]

- 5. ajchem-b.com [ajchem-b.com]

- 6. wjpr.net [wjpr.net]

- 7. [PDF] QSAR and Molecular Docking of Phthalazine Derivatives as Epidermal Growth Factor Receptor (EGFR) Inhibitors | Semantic Scholar [semanticscholar.org]

- 8. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fayoum.edu.eg [fayoum.edu.eg]

- 10. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Experimental Data for 1-(Thietan-3-yl)phthalazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic characterization of the novel heterocyclic compound, 1-(Thietan-3-yl)phthalazine. Due to the limited availability of published experimental data for this specific molecule, this document provides a predictive overview based on the known spectroscopic behaviors of its constituent chemical moieties: the phthalazine ring system and the thietane ring. The information herein is intended to serve as a foundational guide for researchers undertaking the synthesis and characterization of this compound.

Predicted Spectroscopic Data

The structural components of this compound, a phthalazine ring linked to a thietane moiety at the 3-position, suggest characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phthalazine ring, typically in the downfield region (δ 7.5-9.0 ppm). The protons of the thietane ring will appear more upfield. The methine proton at the point of attachment to the phthalazine ring is anticipated to be a multiplet, while the methylene protons of the thietane ring will likely present as complex multiplets due to coupling.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the phthalazine ring in the range of δ 120-150 ppm. The carbons of the thietane ring will be observed at higher field strengths.

Infrared (IR) Spectroscopy:

The IR spectrum is predicted to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include C-H stretching vibrations from the aromatic and aliphatic portions, C=N and C=C stretching vibrations from the phthalazine ring, and C-S stretching from the thietane ring.

Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₁₀N₂S), which is 202.28 g/mol [1]. Fragmentation patterns would likely involve cleavage of the thietane ring and fragmentation of the phthalazine system.

General Experimental Protocols

While specific protocols for this compound are not published, the following represents a standard workflow for the spectroscopic analysis of a novel organic compound.

General Spectroscopic Analysis Workflow

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical compound.

Hypothetical Synthesis and Characterization Pathway

The synthesis of novel phthalazine derivatives often involves the reaction of a substituted phthalic anhydride or related precursor with hydrazine, followed by functionalization[2]. A plausible synthetic route to this compound could involve the coupling of a halogenated phthalazine with a suitable thietane derivative.

Logical Flow for Synthesis and Confirmation

Caption: A logical pathway for the synthesis and structural confirmation of this compound.

This document serves as a predictive guide and framework for researchers interested in this compound. The generation of experimental data will be crucial for confirming these predictions and fully elucidating the chemical properties of this compound.

References

Unveiling the Therapeutic Potential of 1-(Thietan-3-yl)phthalazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern drug discovery is characterized by the pursuit of novel chemical entities with high therapeutic potential and well-defined mechanisms of action. Within this context, heterocyclic compounds, particularly those containing the phthalazine scaffold, have garnered significant attention due to their diverse pharmacological activities. This technical guide focuses on the potential therapeutic targets of a specific, yet under-characterized molecule: 1-(Thietan-3-yl)phthalazine. While direct experimental data for this compound is not publicly available, this document will extrapolate potential targets and signaling pathways based on the well-established activities of structurally related phthalazine derivatives. The primary aim is to provide a foundational resource for researchers interested in exploring the therapeutic utility of this compound.

Introduction to the Phthalazine Scaffold

Phthalazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have been extensively investigated for their medicinal properties. The phthalazine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Various derivatives have been developed and investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents.[1] A recurring theme in the pharmacology of phthalazine derivatives is their activity as kinase inhibitors, particularly in the context of cancer therapy.

Postulated Therapeutic Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Based on extensive research into the bioactivity of 1-substituted phthalazine analogs, a primary and highly plausible therapeutic target for this compound is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3] VEGFR-2 is a key mediator of angiogenesis, the physiological process involving the formation of new blood vessels. In the context of cancer, pathological angiogenesis is a critical step for tumor growth, invasion, and metastasis. By inhibiting VEGFR-2, the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival can be blocked, effectively starving the tumor of its blood supply.

Numerous studies have demonstrated that the introduction of various substituents at the 1-position of the phthalazine core can lead to potent VEGFR-2 inhibitory activity.[2] The thietan-3-yl group in the compound of interest is a sulfur-containing four-membered heterocycle. While direct structure-activity relationship (SAR) data for this specific substitution is unavailable, the presence of a heterocyclic ring at this position is a common feature in many kinase inhibitors.

Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers the dimerization of the receptor and the subsequent autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for promoting endothelial cell proliferation, survival, and migration. The proposed mechanism of action for this compound, as a putative VEGFR-2 inhibitor, would be to block this initial phosphorylation step, thereby abrogating the downstream signaling events.

Caption: Proposed inhibitory action of this compound on the VEGFR-2 signaling pathway.

Quantitative Data on Related Phthalazine Derivatives

While specific quantitative data for this compound is not available, the following table summarizes the in vitro activity of several 1-substituted phthalazine derivatives against VEGFR-2, illustrating the potential potency of this class of compounds. This data is provided to give researchers a benchmark for potential efficacy.

| Compound ID | 1-Position Substituent | Assay Type | Target | IC50 (µM) | Reference |

| 12b | Biarylurea | Kinase Assay | VEGFR-2 | 4.4 | [4] |

| 12c | Biarylurea | Kinase Assay | VEGFR-2 | 2.7 | [4] |

| 13c | Biarylurea | Kinase Assay | VEGFR-2 | 2.5 | [4] |

| Sorafenib | (Reference Compound) | Kinase Assay | VEGFR-2 | 0.09 | (Literature) |

Experimental Protocols for Target Validation

To investigate the potential therapeutic action of this compound, a series of in vitro and in vivo experiments would be necessary. The following are representative protocols that could be adapted to study this specific compound.

In Vitro VEGFR-2 Kinase Assay

This assay is designed to measure the direct inhibitory effect of the compound on the enzymatic activity of VEGFR-2.

Objective: To determine the IC50 value of this compound against VEGFR-2.

Methodology:

-

Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the effect of the compound on the proliferation of endothelial cells, which is a downstream consequence of VEGFR-2 signaling.

Objective: To evaluate the anti-proliferative activity of this compound in a relevant cell line.

Methodology:

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for studying angiogenesis.

-

Reagents and Materials: HUVECs, cell culture medium (e.g., EGM-2), fetal bovine serum (FBS), VEGF, and a cell viability reagent (e.g., MTT or CellTiter-Glo®).

-

Procedure: a. Seed HUVECs in a 96-well plate and allow them to adhere overnight. b. Starve the cells in a low-serum medium for several hours. c. Treat the cells with a serial dilution of this compound for a specified pre-incubation period. d. Stimulate the cells with VEGF to induce proliferation. e. Incubate for a period of 48-72 hours. f. Measure cell viability using the chosen reagent and a plate reader.

-

Data Analysis: The GI50 (concentration for 50% growth inhibition) is determined by plotting cell viability against the compound concentration.

Conclusion and Future Directions

While this compound remains a molecule with uncharacterized biological activity, the extensive research on the phthalazine scaffold strongly suggests its potential as a therapeutic agent, particularly as a VEGFR-2 inhibitor for anti-cancer applications. The information presented in this guide provides a solid foundation for initiating a research program to explore this potential. Future work should focus on the chemical synthesis of this compound, followed by a systematic evaluation of its in vitro and in vivo activity using the experimental frameworks outlined above. Such studies will be crucial in determining if this compound holds promise as a novel drug candidate.

References

- 1. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Biological Activity of Some New Phthalazine Derivatives [journals.ekb.eg]

- 3. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Detailed Synthesis Protocol for 1-(Thietan-3-yl)phthalazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(Thietan-3-yl)phthalazine, a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is accomplished through a three-stage process commencing with the preparation of 1-chlorophthalazine from phthalazinone. Subsequently, a thietan-3-yl Grignard reagent is synthesized from 3-bromothietane, which is itself prepared from commercially available thietan-3-one. The final product is obtained via a Kumada cross-coupling reaction between 1-chlorophthalazine and the thietan-3-yl Grignard reagent. This document outlines the detailed experimental procedures, necessary reagents and equipment, and methods for purification and characterization of the synthesized compounds.

Introduction

Phthalazine derivatives are a well-established class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The phthalazine scaffold is a key component in several approved drugs and clinical candidates, exhibiting properties such as vasodilation, antihypertension, and anticancer activity.[2][3] The introduction of various substituents onto the phthalazine core allows for the fine-tuning of its biological profile.

The thietane moiety, a four-membered sulfur-containing heterocycle, is increasingly being recognized as a valuable building block in drug design. Its unique conformational properties and ability to act as a bioisostere for other functional groups can lead to improved metabolic stability, solubility, and target engagement.

This application note details a robust synthetic route to this compound, a molecule that combines these two important pharmacophores. The described protocol is intended to be a reliable guide for researchers in academic and industrial settings.

Overall Reaction Scheme

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 1-Chlorophthalazine

1-Chlorophthalazine is prepared from phthalazin-1(2H)-one (phthalazinone) by reaction with phosphorus oxychloride (POCl₃).[4]

Materials and Equipment:

-

Phthalazin-1(2H)-one

-

Phosphorus oxychloride (POCl₃)

-

Toluene

-

Ethyl acetate

-

Concentrated sulfuric acid (H₂SO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stirrer

-

Vacuum filtration apparatus

Procedure:

-

In a round-bottom flask, suspend phthalazin-1(2H)-one (1 equivalent) in toluene.

-

Slowly add phosphorus oxychloride (3-5 equivalents) to the suspension with stirring.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice-water with vigorous stirring.

-

Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-chlorophthalazine.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Stage 2: Synthesis of Thietan-3-ylmagnesium Bromide

This stage involves a three-step synthesis starting from thietan-3-one.

Step 2a: Synthesis of 3-Hydroxythietane

Materials and Equipment:

-

Thietan-3-one

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve thietan-3-one (1 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 3-hydroxythietane, which can be used in the next step without further purification.

Step 2b: Synthesis of 3-Bromothietane

Materials and Equipment:

-

3-Hydroxythietane

-

Phosphorus tribromide (PBr₃)

-

Diethyl ether (anhydrous)

-

Round-bottom flask with addition funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve 3-hydroxythietane (1 equivalent) in anhydrous diethyl ether in a round-bottom flask and cool to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.4 equivalents) dropwise from an addition funnel to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto ice.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure (caution: 3-bromothietane is volatile) to obtain the product.

Step 2c: Synthesis of Thietan-3-ylmagnesium Bromide

Materials and Equipment:

-

3-Bromothietane

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (for activation)

-

Three-neck round-bottom flask with reflux condenser and dropping funnel

-

Magnetic stirrer

Procedure:

-